(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane
Description
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Properties
IUPAC Name |
[(2S)-2-[bis(phenylmethoxy)phosphoryloxymethyl]-4-(4-octylphenyl)-2-(phenylmethoxycarbonylamino)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54NO8P/c1-3-4-5-6-7-11-18-37-25-27-38(28-26-37)29-30-43(34-49-36(2)45,44-42(46)48-31-39-19-12-8-13-20-39)35-52-53(47,50-32-40-21-14-9-15-22-40)51-33-41-23-16-10-17-24-41/h8-10,12-17,19-28H,3-7,11,18,29-35H2,1-2H3,(H,44,46)/t43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAOSETYORAFDX-QLKFWGTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](COC(=O)C)(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675684 | |
| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-2-({[bis(benzyloxy)phosphoryl]oxy}methyl)-4-(4-octylphenyl)butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217779-54-8 | |
| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-2-({[bis(benzyloxy)phosphoryl]oxy}methyl)-4-(4-octylphenyl)butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane is a complex organic compound with potential biological activities. Its unique structure, featuring a phosphoryloxy group and various aromatic substituents, suggests it may interact with biological systems in significant ways. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₃₁H₃₅N₁O₄P
- Molecular Weight : 505.67 g/mol
- Boiling Point : Approximately 815.4 ± 65.0 °C (predicted)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the phosphoryloxy group and the introduction of the benzyloxycarbonyl and acetoxy moieties. Precise synthetic routes can vary based on the desired yield and purity.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in:
- Cell Proliferation : Potential inhibition of tumor cell growth.
- Antimicrobial Activity : Efficacy against various bacterial strains.
- Neuroprotective Effects : Possible applications in neurodegenerative disease models.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, studies on related phosphonate compounds showed inhibition of cancer cell proliferation in vitro. In one study, derivatives were tested against human cancer cell lines, revealing IC50 values ranging from 6.26 μM to 20.46 μM depending on the cell line and assay type used .
Antimicrobial Properties
Compounds structurally related to this compound have demonstrated broad-spectrum antimicrobial activity. In vitro assays indicated effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) often below 50 μg/mL .
Comparative Biological Activity Table
| Activity Type | Related Compounds | IC50/Effectiveness |
|---|---|---|
| Antitumor | Similar phosphonates | 6.26 - 20.46 μM |
| Antimicrobial | Benzothiazole derivatives | MIC < 50 μg/mL |
| Neuroprotective | Related UBTs | Significant attenuation of neuronal injury |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the aromatic rings and functional groups can significantly impact biological efficacy. For instance, the presence of specific substituents in the para position on aromatic rings has been linked to enhanced activity against cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: C₄₃H₅₄N₁O₈P, indicating a large and complex structure that contributes to its unique properties. Its specific stereochemistry, denoted by the (S)- prefix, suggests potential chirality-related applications in drug development.
Anticancer Activity
Research indicates that compounds with similar structural motifs possess anticancer properties. For instance, derivatives of phosphorylated amines have been studied for their ability to inhibit cancer cell proliferation. The incorporation of phosphoryloxy groups is hypothesized to enhance bioactivity through improved interactions with biological targets.
Case Study:
A study on related phosphorylated compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that (S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane may exhibit similar properties when tested in vitro .
Enzyme Inhibition
The compound may serve as a lead structure for designing enzyme inhibitors. Phosphorylated amines have shown promise in targeting enzymes involved in metabolic pathways, including those related to cancer and inflammation.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Xanthine Oxidase | 3.6 | |
| Compound B | Cyclooxygenase-2 | 5.0 | |
| (S)-2... | Potential Target | TBD | Current Study |
Polymer Chemistry
Due to its unique functional groups, this compound can be utilized in synthesizing advanced polymers. The incorporation of phosphorous-containing groups can enhance the thermal stability and mechanical properties of polymeric materials.
Case Study:
Research on phosphorous-containing polymers indicates improved flame retardancy and thermal stability compared to non-phosphorous counterparts, suggesting potential applications in safety materials .
Fluorescent Materials
The compound's aromatic components may allow for the development of fluorescent materials. These materials are crucial in sensors and imaging technologies.
Data Table: Fluorescent Properties of Related Compounds
| Compound | Emission Wavelength (nm) | Application Area |
|---|---|---|
| Compound X | 480 | Biosensing |
| Compound Y | 520 | Imaging |
| (S)-2... | TBD | Potential Development |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?
- Methodological Answer : Optimize the nucleophilic substitution reaction by testing bases (e.g., potassium carbonate, as used in analogous syntheses ), solvents (polar aprotic like DMF or THF), and temperatures (40–80°C). Monitor progress via TLC and purify using column chromatography with gradients of ethyl acetate/hexane. Recrystallization from ethanol can further enhance purity. For phosphoryloxy group formation, ensure anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and stereochemistry?
- Methodological Answer : Use 1H/13C NMR to verify backbone connectivity and substituents, focusing on characteristic peaks (e.g., benzyl protons at δ 4.5–5.5, phosphoryloxy groups at δ 1.5–2.5) . Chiral HPLC or circular dichroism (CD) confirms the (S)-configuration. Single-crystal X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated in similar studies .
Q. How should researchers purify this compound to minimize by-products?
- Methodological Answer : Employ silica gel chromatography with a slow gradient (e.g., 10–30% ethyl acetate in hexane) to separate polar by-products. For persistent impurities, use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Recrystallization in a 1:1 ethanol/water mixture at low temperatures (0–4°C) enhances crystalline purity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Methodological Answer :
Re-examine reaction conditions for potential side reactions (e.g., hydrolysis of the acetoxy group under basic conditions ).
Perform 2D NMR (COSY, HSQC) to assign overlapping signals and identify coupling patterns.
Compare experimental IR stretches (e.g., C=O at ~1,700 cm⁻¹, P=O at ~1,250 cm⁻¹) with computational simulations (DFT) to validate assignments .
Synthesize a deuterated analog to isolate specific proton environments .
Q. What experimental design strategies are recommended to study the hydrolytic stability of the phosphoryloxy group?
- Methodological Answer :
- Design of Experiments (DoE) : Vary pH (3–9), temperature (25–60°C), and ionic strength to model physiological or storage conditions. Use HPLC-MS to quantify degradation products .
- Kinetic Analysis : Perform time-resolved NMR or UV-Vis spectroscopy to calculate rate constants. Include control experiments with stabilizers (e.g., antioxidants) to identify protective agents .
Q. How can researchers address unexpected by-products in the final synthesis step?
- Methodological Answer :
Use LC-MS to identify by-product masses and propose structures (e.g., incomplete benzyloxycarbonyl deprotection or phosphoryl group rearrangement).
Isolate intermediates via flash chromatography and characterize them to pinpoint the faulty step.
Modify reaction conditions (e.g., reduce excess reagents, introduce scavengers for reactive intermediates) .
Data Contradiction and Mechanistic Analysis
Q. How to interpret discrepancies between theoretical and observed molecular weights in mass spectrometry?
- Methodological Answer :
- High-Resolution MS (HRMS) : Confirm exact mass to distinguish between isobaric species (e.g., sodium adducts vs. protonated ions).
- Isotopic Pattern Analysis : Compare experimental patterns with theoretical simulations to detect halogenated or sulfur-containing impurities .
- Post-Synthesis Modifications : Test for air-sensitive functional groups (e.g., oxidation of amines or thiols during workup) .
Q. What strategies are effective for elucidating the reaction mechanism of the benzyloxycarbonyl group introduction?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled benzyl chloroformate to track incorporation via NMR.
- Computational Modeling : Apply DFT to map energy profiles for competing pathways (e.g., SN1 vs. SN2 mechanisms).
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
